![molecular formula C21H16FN3OS B2638854 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 896678-68-5](/img/structure/B2638854.png)
2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
“2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a chemical compound with the molecular formula C21H16FN3OS . It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The thiazole ring in the molecule can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Anticancer and Antiproliferative Activities
A substantial body of research has highlighted the anticancer and antiproliferative properties of thiazole derivatives. For instance, thiazolyl N-benzyl-substituted acetamide derivatives, including structures similar to the chemical , have demonstrated inhibition of Src kinase, which plays a crucial role in the progression of cancer cells. These compounds have shown promise in inhibiting cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011). Moreover, novel N-(3-chloro-4-fluorophenyl) derivatives of a similar chemical structure have been synthesized and shown to possess significant anti-inflammatory activity, which can be critical in treating cancer and other inflammation-related diseases (Sunder & Maleraju, 2013).
Kinase Inhibition for Therapeutic Applications
The inhibition of specific kinases by thiazole derivatives is a significant area of study due to the crucial role of kinases in signaling pathways related to cancer and other diseases. Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, similar in structure to 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide, have shown potent inhibition of these kinases in vitro and in vivo. Such inhibition is vital for controlling cancer cell growth and proliferation (Stec et al., 2011).
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. Synthesized compounds incorporating thiazole structures have shown significant antibacterial and antifungal activities, making them potential candidates for treating various microbial infections. These studies underscore the versatile applicability of thiazole compounds in combating a wide range of microbial pathogens (Saravanan et al., 2010).
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-13-4-7-15(20-25-17-3-2-10-23-21(17)27-20)12-18(13)24-19(26)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEACWWFUJPMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide |
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